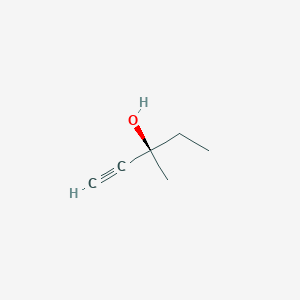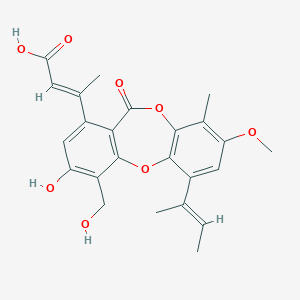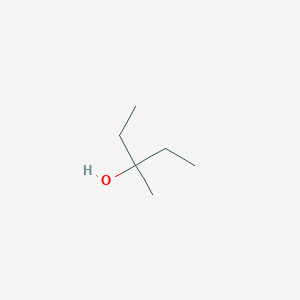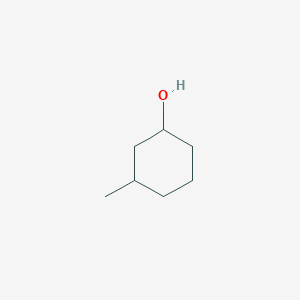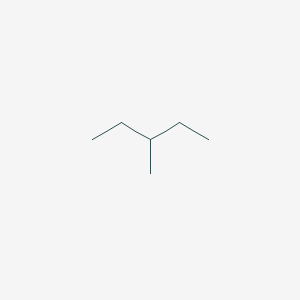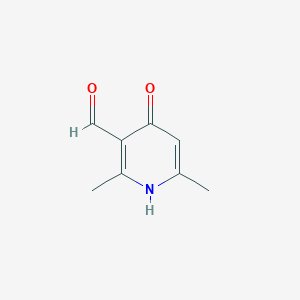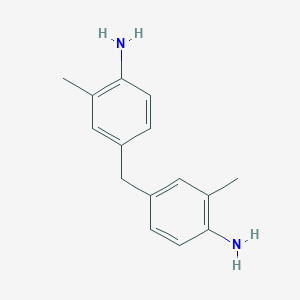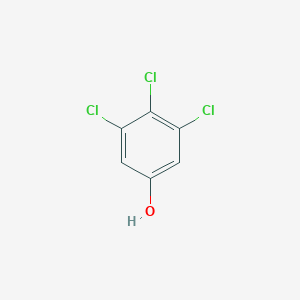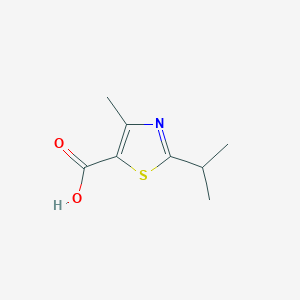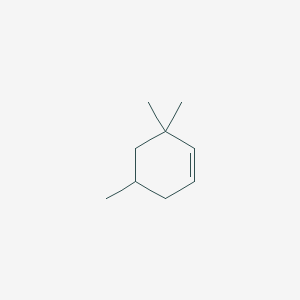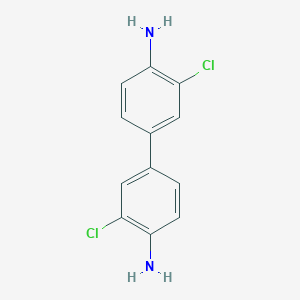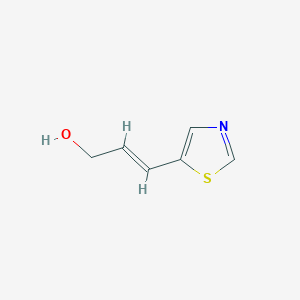
2-Propen-1-ol, 3-(5-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-ol, 3-(5-thiazolyl)-, also known as 5-Thiazolylethylene glycol (TzEG), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TzEG is a thiazole-containing compound that is synthesized through a multistep reaction process.
科学研究应用
TzEG has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant areas of research is its potential use as a fluorescent probe for detecting metal ions. TzEG has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, mercury, and zinc. This property makes it a promising candidate for developing new sensors for detecting metal ions in various applications.
Another area of research is its potential use as a therapeutic agent. TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for developing new drugs for treating various diseases.
作用机制
The mechanism of action of TzEG is not fully understood. However, studies have shown that it interacts with metal ions by forming stable complexes. These complexes can then be detected using fluorescence spectroscopy, which makes it a promising candidate for developing new sensors for detecting metal ions.
生化和生理效应
TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties in various studies. It has also been shown to exhibit antioxidant properties, which can help protect cells from oxidative stress. However, the exact biochemical and physiological effects of TzEG are not fully understood, and further research is needed to fully elucidate its mechanism of action.
实验室实验的优点和局限性
One of the main advantages of TzEG is its high selectivity and sensitivity towards various metal ions, making it a promising candidate for developing new sensors for detecting metal ions. However, its synthesis method is complex and requires the use of several reagents and catalysts, which can be a limitation for lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for TzEG research. One area of research is its potential use as a therapeutic agent for treating various diseases. Another area of research is its potential use as a fluorescent probe for detecting metal ions in various applications. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成方法
TzEG is synthesized through a multistep reaction process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide to form 2-(1-phenylethylidene)hydrazinecarbothioamide. This intermediate product is then reacted with ethylene glycol to form TzEG. The reaction process is typically carried out in the presence of a catalyst such as copper (II) chloride or zinc chloride.
属性
CAS 编号 |
138139-23-8 |
|---|---|
产品名称 |
2-Propen-1-ol, 3-(5-thiazolyl)- |
分子式 |
C6H7NOS |
分子量 |
141.19 g/mol |
IUPAC 名称 |
(E)-3-(1,3-thiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2/b2-1+ |
InChI 键 |
GJZOOVBWXNLVEP-OWOJBTEDSA-N |
手性 SMILES |
C1=C(SC=N1)/C=C/CO |
SMILES |
C1=C(SC=N1)C=CCO |
规范 SMILES |
C1=C(SC=N1)C=CCO |
同义词 |
2-Propen-1-ol, 3-(5-thiazolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
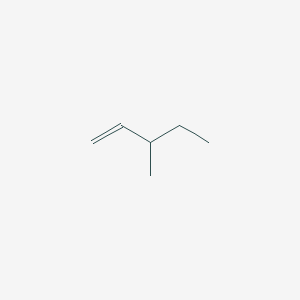
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
